molecular formula C13H13BrN2O B14596832 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide CAS No. 60764-18-3

1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide

Cat. No.: B14596832
CAS No.: 60764-18-3
M. Wt: 293.16 g/mol
InChI Key: OAADQZISYQTQEC-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is a pyridinium salt with a unique structure that includes a benzyl group and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide typically involves the reaction of benzyl bromide with 3-[(hydroxyimino)methyl]pyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in its potential use as an acetylcholinesterase inhibitor for treating Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is unique due to its hydroxyimino functional group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .

Properties

CAS No.

60764-18-3

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

N-[(1-benzylpyridin-1-ium-3-yl)methylidene]hydroxylamine;bromide

InChI

InChI=1S/C13H12N2O.BrH/c16-14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-9,11H,10H2;1H

InChI Key

OAADQZISYQTQEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C=NO.[Br-]

Origin of Product

United States

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